![molecular formula C17H16FN5O2 B2906168 6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-66-5](/img/structure/B2906168.png)
6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a chemical compound with potential applications in scientific research. This compound is also known as "FTI-277" and has been the subject of numerous studies due to its unique properties.
Wirkmechanismus
FTI-277 inhibits farnesyltransferase by binding to the active site of the enzyme. This binding prevents the transfer of farnesyl pyrophosphate to the C-terminal cysteine residue of the target protein, leading to its mislocalization and degradation. This disruption of protein localization and function ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a significant effect on the growth and survival of cancer cells. It has been found to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, FTI-277 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FTI-277 is its specificity for farnesyltransferase. This specificity allows for targeted inhibition of specific signaling pathways involved in cancer cell growth and proliferation. However, one limitation of FTI-277 is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research involving FTI-277. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase. Additionally, researchers are exploring the use of FTI-277 in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Finally, there is a growing interest in the use of FTI-277 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Synthesemethoden
The synthesis of FTI-277 involves several steps, including the condensation of 2,4,7,8-tetramethylpurine with 2-fluorophenylglyoxal to form the intermediate 6-(2-fluorophenyl)-2,4,7,8-tetramethylimidazo[1,2-a]pyridine-3-carbaldehyde. This intermediate is then subjected to cyclization using potassium tert-butoxide to form the final product, 6-(2-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione.
Wissenschaftliche Forschungsanwendungen
FTI-277 has been studied extensively for its potential applications in scientific research. It has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This inhibition leads to the disruption of the signaling pathways involved in cell growth and proliferation, making FTI-277 a promising candidate for cancer research.
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQCXJNPWMNDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.